![molecular formula C17H19ClN2O3S B14216912 Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]- CAS No. 827322-94-1](/img/structure/B14216912.png)
Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]- is a chemical compound with the molecular formula C17H19ClN2O3S. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by the presence of a benzenesulfonamide group attached to a piperidine ring, which is further substituted with a chlorophenoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Chlorophenoxy Group: The chlorophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenol derivative reacts with the piperidine ring.
Introduction of the Benzenesulfonamide Group: The final step involves the sulfonation of the benzene ring, followed by the attachment of the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly as an inhibitor of certain enzymes.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as carbonic anhydrase, leading to various biological effects. The compound can bind to the active site of the enzyme, blocking its activity and thereby affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]
- Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]
Uniqueness
Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]- is unique due to the specific positioning of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities for molecular targets, making it distinct from its similar counterparts.
Propiedades
Número CAS |
827322-94-1 |
|---|---|
Fórmula molecular |
C17H19ClN2O3S |
Peso molecular |
366.9 g/mol |
Nombre IUPAC |
4-[3-(4-chlorophenoxy)piperidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H19ClN2O3S/c18-13-3-7-15(8-4-13)23-16-2-1-11-20(12-16)14-5-9-17(10-6-14)24(19,21)22/h3-10,16H,1-2,11-12H2,(H2,19,21,22) |
Clave InChI |
XKKZNHMURCKBER-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=CC=C(C=C2)S(=O)(=O)N)OC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


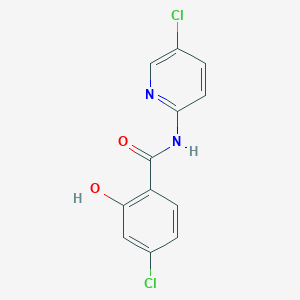
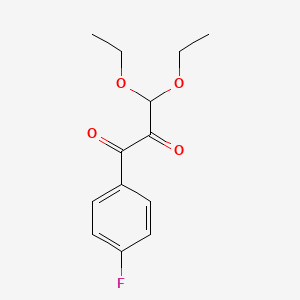
![Benzonitrile, 2-[(1,1-dimethylethyl)azo]-](/img/structure/B14216861.png)
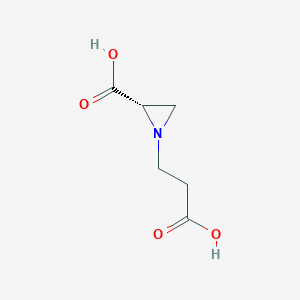
![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol](/img/structure/B14216884.png)
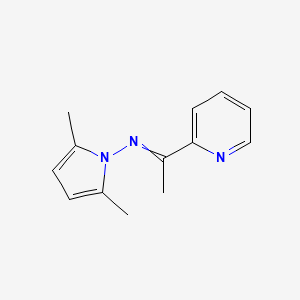
![2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14216895.png)
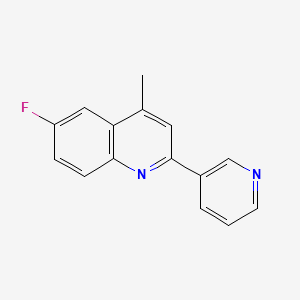
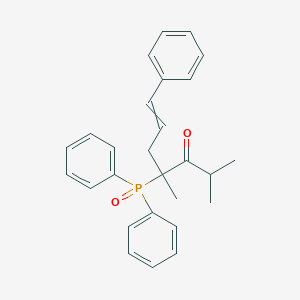
![3-hydroxy-5-methyl-1H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B14216904.png)
![2-[2-(4,5-Dihydro-1H-imidazol-2-yl)phenyl]-1H-benzimidazol-6-amine](/img/structure/B14216908.png)
![1-Azabicyclo[2.2.2]oct-2-ene-2-carboxylic acid](/img/structure/B14216916.png)
![4-(Dimethylamino)-N-[3-(2-sulfanylacetamido)propyl]benzamide](/img/structure/B14216922.png)
